Structural Differentiation: Substitution Pattern Comparison with the 6-Cyano Carboxylic Acid Analog
The target compound bears a C4-ethyl ester, distinguishing it from the closest commercially available analog, 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (free acid). The carboxylic acid analog has been reported in vendor databases with DPPH radical scavenging IC₅₀ = 12.5 µM and ABTS radical scavenging IC₅₀ = 10.0 µM . No peer-reviewed comparative data between the ethyl ester and the free acid are available in the public domain; this structural difference is therefore noted as a class-level structural differentiation only. The ester is expected to exhibit higher lipophilicity and membrane permeability compared to the ionized carboxylate at physiological pH, consistent with well-established prodrug principles in 1,2-dihydropyridine medicinal chemistry [1].
| Evidence Dimension | C4 functional group identity; antioxidant activity of the free acid analog |
|---|---|
| Target Compound Data | C4 = COOCH₂CH₃ (ethyl ester); no antioxidant IC₅₀ data publicly available |
| Comparator Or Baseline | 6-Cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid; DPPH IC₅₀ = 12.5 µM; ABTS IC₅₀ = 10.0 µM |
| Quantified Difference | Structural variation only (ester vs. acid); directly comparable biological data unavailable |
| Conditions | Vendor-reported antioxidant assays for the free acid analog; assay protocols not fully disclosed |
Why This Matters
For procurement decisions where cellular permeability or prodrug strategy is design-relevant, the ethyl ester form offers a functionally distinct starting point versus the free acid analog, though users must independently verify activity in their target assay.
- [1] Salama I, et al. CoMFA and CoMSIA studies of 1,2-dihydropyridine derivatives as anticancer agents. Med Chem. 2012;8(3):372-383. PMID: 22530888. View Source
